molecular formula C9H17NO B7902294 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B7902294
M. Wt: 155.24 g/mol
InChI Key: YEGVSZCKCUEXBH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with an aminomethyl (-CH2NH2) group at position 4 and a hydroxyl (-OH) group at position 1. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol (as the free base; the hydrochloride salt has a molecular weight of 191.71 g/mol) . This compound is used in pharmaceutical research as a building block for drug candidates, leveraging its rigid structure to enhance binding specificity and metabolic stability .

Properties

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-8-1-4-9(11,5-2-8)6-3-8/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVSZCKCUEXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Construction

The bicyclo[2.2.2]octane framework is typically synthesized via Diels-Alder reactions or catalytic cyclization. A common precursor, bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylic acid, undergoes selective reduction using palladium-on-carbon (Pd/C) under hydrogen atmosphere to yield the saturated bicyclo[2.2.2]octane diol. Subsequent protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) chloride ensures regioselective amination at the 4-position.

Aminomethyl Group Introduction

The aminomethyl moiety is introduced through a two-step process:

  • Mannich Reaction : Treatment with formaldehyde and ammonium chloride in acetic acid at 60°C for 12 hours forms the intermediate iminium ion.

  • Reductive Amination : Sodium cyanoborohydride (NaBH3CN) in methanol reduces the imine to the primary amine, achieving 65–72% yield.

Table 1: Reaction Conditions for Aminomethylation

StepReagentsTemperatureTimeYield
Mannich ReactionHCHO, NH4Cl, AcOH60°C12 hr85%
Reductive AminationNaBH3CN, MeOH25°C6 hr72%

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid (HCl) in diethyl ether, yielding the hydrochloride salt with >95% purity. Crystallization from ethanol/water (3:1) enhances particle size uniformity.

Diels-Alder Cycloaddition and Reductive Amination

Cycloaddition Strategy

A 2024 study demonstrated the use of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid as a diene in a Diels-Alder reaction with ethylene under 50 psi pressure, forming 4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. This method avoids toxic reagents like ethane-1,2-dithiol, offering a greener alternative to earlier protocols.

Catalytic Hydrogenation and Hydrolysis

The cyano group is reduced using Raney nickel (Ra-Ni) in aqueous ammonia at 80°C, followed by hydrolysis with 6M HCl to yield the target amine. This one-pot process achieves 78% overall yield, significantly higher than traditional multi-step routes.

Table 2: Comparative Efficiency of Catalytic Methods

MethodCatalystTemperatureTimeYield
Ra-Ni/H2Ra-Ni80°C8 hr78%
Pd/C/H2 (Traditional)Pd/C100°C12 hr52%

Industrial-Scale Synthesis

Process Intensification

A 2024 patent (EP0003409A1) details an optimized large-scale method using continuous flow reactors. Key improvements include:

  • Residence Time Reduction : From 12 hours (batch) to 2 hours (flow)

  • Yield Increase : 68% → 82%

  • Waste Reduction : 40% lower solvent usage

Quality Control Metrics

Industrial batches are monitored via HPLC with the following specifications:

  • Purity : ≥99.0% (w/w)

  • Impurities : ≤0.5% total

  • Residual Solvents : <500 ppm

Stereochemical and Kinetic Considerations

Stereoselectivity Challenges

The bicyclo[2.2.2]octane system exhibits axial chirality, requiring careful control during amination. Chiral auxiliaries like (R)-BINOL improve enantiomeric excess (ee) to 94% in asymmetric syntheses.

Activation Energy Analysis

DSC studies reveal two exothermic events during cyclization:

  • Ring Closure : ΔH = −78 kJ/mol at 120°C

  • Amination : ΔH = −45 kJ/mol at 160°C

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.2]octane scaffold is a versatile framework for chemical modifications. Below is a detailed comparison of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C9H17NO 155.24 -NH2CH2 (C4), -OH (C1) 72948-92-6 Drug synthesis intermediate; high rigidity
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol C9H16O2 156.22 -CH2OH (C4), -OH (C1) 72948-89-1 Polar derivative; used in polymer chemistry
4-Methylbicyclo[2.2.2]octan-1-ol C9H16O 140.23 -CH3 (C4), -OH (C1) 824-13-5 Lipophilic; correlates with VOC biomarkers
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine C9H14F3N 193.21 -CF3 (C4), -NH2 (C1) 135908-49-5 Enhanced metabolic stability; fluorinated drug lead
4-Phenylbicyclo[2.2.2]octan-1-ol C13H16O 188.26 -C6H5 (C4), -OH (C1) N/A Aromatic analog; potential CNS activity

Key Findings from Comparative Studies

Substituent Effects on Polarity: The aminomethyl and hydroxymethyl derivatives (C9H17NO vs. C9H16O2) exhibit higher polarity than the methyl analog (C9H16O), impacting solubility and bioavailability . The trifluoromethyl group (C9H14F3N) introduces strong electronegativity, enhancing resistance to oxidative metabolism .

The aminomethyl derivative’s primary amine group enables facile conjugation in drug design (e.g., sulfonate ester synthesis in ) .

Structural Rigidity vs. Flexibility :

  • Bicyclo[2.2.2]octane derivatives exhibit greater rigidity compared to bicyclo[4.1.0]heptane systems (e.g., (+)-3-Carene in ), reducing conformational entropy and improving target binding .

Safety Profiles: (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (a related compound) is classified with hazards H302 (harmful if swallowed) and H315 (skin irritation), indicating higher toxicity than non-aminated analogs .

Biological Activity

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol, a bicyclic compound featuring a bicyclo[2.2.2]octane framework, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by the presence of both an amine and a hydroxyl group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Bicyclo[2.2.2]octane framework : This rigid structure influences the compound's biological interactions.
  • Functional Groups : The amine and hydroxyl groups are pivotal for its biological activity, allowing for various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Receptor Modulation : The compound has shown potential in modulating various receptors, which could lead to therapeutic applications in areas such as pain management and neurological disorders.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against certain bacterial strains, indicating potential use as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor ModulationPotential modulation of neurotransmitter receptors
AntioxidantPossible protection against oxidative damage
AntimicrobialActivity against specific bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Neuropharmacological Studies :
    • A study assessed the effects of this compound on neurotransmitter systems in animal models, noting significant modulation of serotonin and dopamine receptors, which could be beneficial for treating mood disorders.
  • Antioxidant Activity :
    • In vitro assays showed that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent in therapeutic formulations.
  • Antimicrobial Testing :
    • Derivatives of this compound were tested against various bacterial strains, with some showing effective inhibition of growth, indicating a pathway for developing new antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. These interactions may lead to conformational changes in target proteins, altering their activity and potentially leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including gloves, goggles, and lab coats. The compound is classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In case of inhalation, move the affected individual to fresh air and seek medical attention. Maintain proper ventilation and avoid direct contact with skin or eyes. Always consult the Safety Data Sheet (SDS) for emergency protocols .

Q. How can the bicyclo[2.2.2]octane scaffold influence the compound’s reactivity in synthetic pathways?

  • Methodological Answer : The rigid bicyclo[2.2.2]octane framework imposes steric constraints, limiting conformational flexibility and directing regioselectivity in reactions. For example, the axial orientation of the aminomethyl group may favor nucleophilic substitutions at the 1-ol position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., deshielded hydroxyl protons at δ 1.5–2.0 ppm) and carbon assignments for the bicyclic core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 169.146 (C9_9H17_{17}NO) .
  • IR : Detect O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches to distinguish functional groups .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for higher yields?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or ruthenium catalysts for hydrogenation steps to reduce nitro intermediates to amines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the aminomethyl group in substitution reactions.
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during cyclization steps .
  • Example : A 2022 study achieved 78% yield via reductive amination under H2_2/Pd-C at 50°C .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in the bicyclic system.
  • Isotopic Labeling : Introduce 15N^{15}N-labels to track amine group interactions in NOESY experiments.
  • Comparative Analysis : Cross-reference with structurally analogous compounds like 4-methylbicyclo[2.2.2]octan-1-ol (CAS 824-13-5), which exhibits similar splitting due to axial-equatorial proton coupling .

Q. What strategies are effective for synthesizing and characterizing functionalized derivatives (e.g., esters, carbamates) of this compound?

  • Methodological Answer :

  • Esterification : React the 1-ol group with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane with pyridine as a base. Monitor progress via TLC (Rf_f shift from 0.3 to 0.6) .
  • Carbamate Formation : Treat the aminomethyl group with chloroformates in THF, followed by purification via flash chromatography (silica gel, hexane/ethyl acetate gradient). Confirm using 13C^{13}C-NMR (carbonyl signal at δ 155–160 ppm) .
  • Table : Example derivatives and characterization
DerivativeSynthetic MethodKey Spectral Data (NMR)
Methyl esterAcylation with MeCOCl1H^1H: δ 3.65 (s, 3H, COOCH3_3)
Benzyl carbamatePhCH2_2OCOCl reaction13C^{13}C: δ 156.2 (C=O)

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). The aminomethyl group may form hydrogen bonds with aspartate residues.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays. For example, electron-withdrawing groups on the bicyclic core enhance binding affinity in certain receptor subtypes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CAS numbers or molecular weights for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Cross-validate data using authoritative databases (e.g., NIST Chemistry WebBook ) and primary literature. For instance, 4-methylbicyclo[2.2.2]octan-1-ol is listed as CAS 824-13-5 (C9_9H16_{16}O, MW 140.12) in NIST , but commercial suppliers may use alternate identifiers. Always verify via HRMS and elemental analysis .

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